1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
Description
This compound is a urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 4-ethoxyphenyl group at the 1-position and a furan-2-ylmethyl moiety on the urea nitrogen. The pyrrolidinone ring and urea backbone are critical for its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)21-12-13(10-17(21)22)20-18(23)19-11-16-4-3-9-25-16/h3-9,13H,2,10-12H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLKTOTCFMDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, such as 4-ethoxybenzaldehyde, the pyrrolidinone ring is formed through a cyclization reaction.
Attachment of the Furan Moiety: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile are used depending on the reaction.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea exerts its effects can vary based on its application. Generally, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3)
- Structural Differences: The pyrrolidinone nitrogen is substituted with a 4-methoxyphenyl group instead of a 4-ethoxyphenyl, and the urea nitrogen bears a 4-ethoxyphenyl instead of a furan-2-ylmethyl group.
- The absence of the furan ring may diminish π-π stacking interactions in biological systems .
BD49877 (CAS 877640-66-9)
- Structure: 3-[3-(Dipropylamino)propyl]-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea.
- Differences: A dipropylamino-propyl chain replaces the furan-2-ylmethyl group.
- Impact : The bulky alkyl chain increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility. The tertiary amine may introduce basicity, affecting pH-dependent activity .
BE32010 (CAS 877640-68-1)
- Structure : 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea.
- Differences: An ethyl group is appended to the urea nitrogen, and the pyrrolidinone nitrogen has a 4-methoxyphenyl substituent.
- The methoxy substituent may lower metabolic stability compared to ethoxy .
Functional Group Analogs
TD-K (1-(Furan-2-ylmethyl)-3-(1,2,3-thiadiazol-5-yl)urea)
- Structure: Shares the furan-2-ylmethyl-urea motif but replaces the pyrrolidinone-ethoxyphenyl moiety with a thiadiazole ring.
- TD-K is a plant growth regulator, suggesting the target compound may have agrochemical relevance .
Compound 1 from (Glucokinase Activator)
- Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
- Differences: A pyridine ring replaces the pyrrolidinone core, and the urea has a methyl group.
- Impact: The pyridine and halogenated phenoxy groups enhance aromatic stacking and electron-withdrawing effects, critical for glucokinase activation. The target compound’s furan may offer similar π-system interactions but with reduced polarity .
Melting Points and Solubility
- The furan group may lower the melting point slightly due to reduced symmetry .
- CAS 877640-52-3 : Likely similar melting range (160–190°C) based on structural similarity.
- TD-K: Not reported, but thiadiazole’s polarity may increase solubility in polar solvents .
Elemental Analysis
Compounds in show close alignment between calculated and experimental C/H/N percentages (e.g., 1f: C 61.2%, H 4.5%, N 7.8%). The target compound’s calculated values would depend on its exact formula but should follow this trend .
Biological Activity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure features a pyrrolidinone ring, an ethoxyphenyl group, and a furan moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the ethoxyphenyl and furan groups is done via nucleophilic substitutions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Antimicrobial Properties
Research indicates that 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its effectiveness:
| Pathogen | MIC (mg/L) |
|---|---|
| Escherichia coli | 0.01 |
| Staphylococcus aureus | 0.5 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial survival.
- Disruption of Cell Membranes : The interaction with membrane components could lead to increased permeability and cell lysis.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- In Vitro Studies : In laboratory settings, the compound demonstrated potent antibacterial effects against common pathogens, suggesting its potential as a therapeutic agent.
- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
